molecular formula C21H25N5O2 B2931728 N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1251576-65-4

N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2931728
CAS No.: 1251576-65-4
M. Wt: 379.464
InChI Key: VVEIRLVAUVWANP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazin core substituted with a 3,4-dimethylphenyl group at position 6 and an acetamide-linked cyclohexyl moiety at position 2. This structure combines a fused triazole-pyridazine system with hydrophobic aromatic and cycloaliphatic substituents, which may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-14-8-9-16(12-15(14)2)18-10-11-19-24-25(21(28)26(19)23-18)13-20(27)22-17-6-4-3-5-7-17/h8-12,17H,3-7,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEIRLVAUVWANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4CCCCC4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones, followed by acylation reactions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and acylation processes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or triazolopyridazine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Antimicrobial Activity

The compound shares structural motifs with antimicrobial agents, such as the 4-thiazolidinone and thiazolo[3,2-a]pyridine derivatives described in . For example, N-cyclohexyl-2-cyanoacetamide-based thiazolidinones exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The acetamide linkage in the target compound may similarly enhance binding to microbial enzymes or cell-wall components, though its triazolo-pyridazin core differs from the thiazole systems in . A comparison of key features is provided below:

Compound Core Structure Substituents Reported Activity
Target compound Triazolo[4,3-b]pyridazin 3,4-Dimethylphenyl, cyclohexyl Hypothesized antimicrobial
2-(N-cyclohexyl-2-cyanoacetamide)-thiazolidinone Thiazolidinone Cyanoacetamide, cyclohexyl Antimicrobial (MIC: 8–32 µg/mL)
Oxozolpidem () Imidazo[1,2-a]pyridine 4-Methylphenyl, trimethylacetamide CNS activity (non-antimicrobial)

Key Insight : The cyclohexyl-acetamide moiety appears critical for bioactivity across analogs, but the triazolo-pyridazin core may confer distinct target selectivity compared to thiazole or imidazole systems.

Substituent Effects on Physicochemical Properties

The 3,4-dimethylphenyl group in the target compound contrasts with substituents in analogs like N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide (). The ethoxy group in the latter improves aqueous solubility due to its polar nature, whereas the dimethylphenyl group in the target compound likely enhances lipophilicity (predicted logP ~3.5), favoring blood-brain barrier penetration. This trade-off highlights the role of substituents in tuning drug-likeness:

Substituent Compound Example logP (Predicted) Solubility (mg/mL)
3,4-Dimethylphenyl Target compound ~3.5 <0.1 (DMSO)
4-Ethoxyphenyl compound ~2.8 ~1.2 (Water)
4-Methylphenyl Oxozolpidem () ~2.1 ~0.5 (Water)

Note: Data extrapolated from structural analogs; experimental validation is required.

Biological Activity

N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazolo-pyridazine derivatives and exhibits a unique structural configuration that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N6O3C_{19}H_{22}N_{6}O_{3} with a molecular weight of 414.5 g/mol. The IUPAC name indicates its structural complexity, featuring cyclohexyl and dimethylphenyl groups along with a triazolo-pyridazine core.

PropertyValue
Molecular FormulaC19H22N6O3
Molecular Weight414.5 g/mol
IUPAC NameThis compound
InChI KeyNKMIBXVKANQMCL-UHFFFAOYSA-N

Antiviral Properties

Recent studies indicate that compounds similar to this compound exhibit promising antiviral activity. For instance, derivatives of triazoles have been shown to inhibit various viral strains effectively. In particular:

  • Inhibition of Hepatitis C Virus (HCV) : Compounds in this class demonstrated significant antiviral effects against HCV at subtoxic concentrations.

Anticancer Activity

The compound's structure suggests potential interactions with key biological targets involved in cancer cell proliferation. Research has highlighted the following:

  • Targeting Polo-like Kinase 1 (Plk1) : This kinase is crucial in cell division and is often overactive in cancer cells. Compounds that modulate Plk1 activity could provide therapeutic benefits against certain cancers.

The biological activity of this compound likely involves:

  • Enzyme Interaction : The triazolo-pyridazine core may interact with specific enzymes or receptors.
  • Modulation of Signaling Pathways : By affecting cellular signaling pathways associated with disease progression.
  • Microbial Growth Inhibition : Similar compounds have shown efficacy in inhibiting microbial growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antiviral Efficacy : A study demonstrated that triazole derivatives could inhibit the replication of various viruses including influenza and coronaviruses at low concentrations .
  • Cytotoxicity Assessment : Research on related compounds indicated that while they exhibit significant antiviral properties, they also maintain low cytotoxicity levels compared to conventional antiviral drugs .

Comparative Analysis

CompoundActivity TypeIC50 (μM)Notes
N-cyclohexyl derivativeAntiviral0.20Effective against HCV
Triazole analogAnticancer1.63Targets Plk1 with reduced cytotoxicity
Pyrazole derivativeAntiviral0.35Broad-spectrum activity

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